2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine
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Overview
Description
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the flavor and fragrance industry. This particular compound is characterized by the presence of a methoxy group and a methylpiperidinyl group attached to the pyrazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions may produce various substituted pyrazines.
Scientific Research Applications
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The methoxy and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-methylpyrazine: This compound has a similar structure but lacks the methylpiperidinyl group.
3-isobutyl-2-methoxypyrazine: Known for its strong odor, it is used in the flavor industry.
3-isopropyl-2-methoxypyrazine: Another compound with a similar structure, used in the fragrance industry.
Uniqueness
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is unique due to the presence of both the methoxy and methylpiperidinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrazine derivatives, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-3-5-14(8-9)10-6-12-7-11(13-10)15-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULRQMOHOPGDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CN=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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